molecular formula C10H9F3O2 B2437667 2-(3-(Trifluoromethyl)phenyl)propanoic acid CAS No. 68718-08-1

2-(3-(Trifluoromethyl)phenyl)propanoic acid

Cat. No.: B2437667
CAS No.: 68718-08-1
M. Wt: 218.175
InChI Key: JUQMRSYCLKEWAV-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)propanoic acid typically involves the reaction of 3-(trifluoromethyl)phenylacetic acid with appropriate reagents. One common method includes the use of lithium diisopropylamide in tetrahydrofuran at low temperatures to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(2-(Trifluoromethyl)phenyl)propanoic acid
  • 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid

Comparison: 2-(3-(Trifluoromethyl)phenyl)propanoic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMRSYCLKEWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68718-08-1
Record name 2-[3-(trifluoromethyl)phenyl]propanoic acid
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